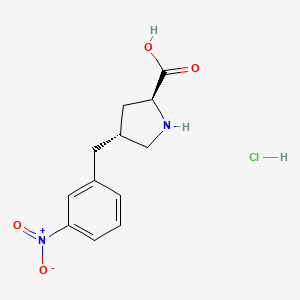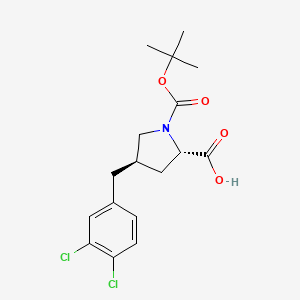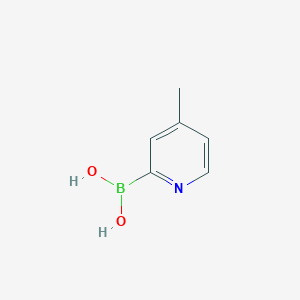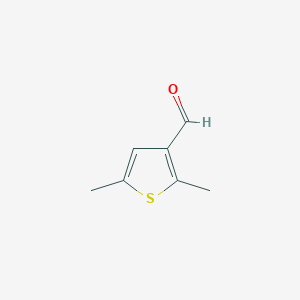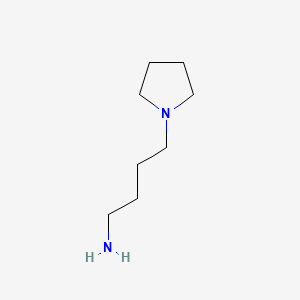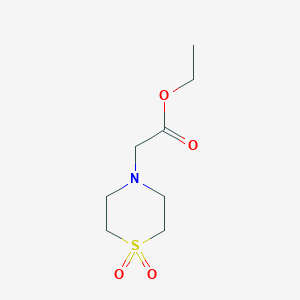
2-(1,1-Dióxidotiomorfolino)acetato de etilo
Descripción general
Descripción
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . It is a heterocyclic compound that contains a thiomorpholine ring with a dioxido functional group and an ethyl acetate moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,1-dioxidothiomorpholino)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Ethyl 2-(1,1-dioxidothiomorpholino)acetate, also known as Ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate, is a compound with a molecular weight of 221.28 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption . Its lipophilicity (Log Po/w) is 1.28 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate typically involves the reaction of thiomorpholine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiomorpholine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of Ethyl 2-(1,1-dioxidothiomorpholino)acetate .
Industrial Production Methods
Industrial production methods for Ethyl 2-(1,1-dioxidothiomorpholino)acetate are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The compound is typically produced in research laboratories and supplied by chemical manufacturers for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1,1-dioxidothiomorpholino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido functional group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol-containing compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Thiomorpholine-4-carbonyl chloride 1,1-dioxide
- Thiomorpholine 1,1-dioxide hydrochloride
- 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide
- Thiomorpholine 1,1-dioxide
Uniqueness
Ethyl 2-(1,1-dioxidothiomorpholino)acetate is unique due to its specific combination of a thiomorpholine ring with a dioxido functional group and an ethyl acetate moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
Propiedades
IUPAC Name |
ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBKMSCALADDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376929 | |
| Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343334-01-0 | |
| Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








